molecular formula C11H12O3 B2780608 Ethyl 4,5-dihydrobenzofuran-6-carboxylate CAS No. 1935148-18-7

Ethyl 4,5-dihydrobenzofuran-6-carboxylate

Cat. No.: B2780608
CAS No.: 1935148-18-7
M. Wt: 192.214
InChI Key: GMCVMEBCFFLTFU-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydrobenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. . This compound is characterized by its unique structure, which includes a benzofuran ring fused with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dihydrobenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydrobenzofuran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

Ethyl 4,5-dihydrobenzofuran-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydrobenzofuran-6-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Ethyl 4,5-dihydrobenzofuran-6-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

ethyl 4,5-dihydro-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCVMEBCFFLTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CC1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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